molecular formula C4H8O2S B14083696 1,3-Oxathiolane, 2-methoxy- CAS No. 102675-57-0

1,3-Oxathiolane, 2-methoxy-

Cat. No.: B14083696
CAS No.: 102675-57-0
M. Wt: 120.17 g/mol
InChI Key: XWUIYAJPTPBAGY-UHFFFAOYSA-N
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Description

1,3-Oxathiolane, 2-methoxy- is a heterocyclic compound containing both oxygen and sulfur atoms within its ring structure

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane, 2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted oxathiolane derivatives.

Mechanism of Action

The mechanism of action of 1,3-oxathiolane, 2-methoxy- involves its ability to undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s reactivity is influenced by the presence of both oxygen and sulfur atoms, which can participate in different chemical pathways. For example, the compound can form adducts with nucleophiles, leading to ring-opening reactions and the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazolidine: Contains a sulfur atom in place of the oxygen atom in the oxathiolane ring.

    1,3-Dioxolane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur atom.

    1,3-Oxathiane: A six-membered ring analog of oxathiolane.

Uniqueness

1,3-Oxathiolane, 2-methoxy- is unique due to its specific ring structure that includes both oxygen and sulfur atoms. This combination imparts distinct chemical reactivity and properties, making it valuable for various applications in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No.

102675-57-0

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

2-methoxy-1,3-oxathiolane

InChI

InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3

InChI Key

XWUIYAJPTPBAGY-UHFFFAOYSA-N

Canonical SMILES

COC1OCCS1

Origin of Product

United States

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